magnesium;trifluoromethylbenzene;bromide
Description
Magnesium trifluoromethylbenzene bromide is hypothesized to be a Grignard reagent with the general structure Ar-Mg-Br, where Ar represents a trifluoromethyl-substituted benzene ring. Grignard reagents are organomagnesium compounds critical in organic synthesis for forming carbon-carbon bonds. The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, likely influences the reactivity and stability of this reagent compared to non-fluorinated analogs.
Properties
IUPAC Name |
magnesium;trifluoromethylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUYHICLOWMUIN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C(F)(F)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Reagents
- Precursor: 3,5-bis(trifluoromethyl)halobenzene (commonly bromide or chloride)
- Magnesium Metal: Activated magnesium turnings or granules
- Solvent: Anhydrous tetrahydrofuran (THF) is preferred due to its coordinating ability and stability
- Activators: Iodine flakes or small amounts of bromine can be used to initiate the reaction, although self-starting is often observed
General Procedure
The synthesis typically follows the magnesium insertion into the aromatic halide, forming the Grignard reagent:
Step A: Activation of Magnesium
- Magnesium granules are cleaned (e.g., with acetic acid or by heating) to remove surface oxide layers, enhancing reactivity.
Step B: Formation of the Grignard Reagent
- In an inert atmosphere (nitrogen or argon), magnesium is added to a dry reaction vessel containing anhydrous THF.
- A small amount of iodine or bromine is introduced to facilitate initiation.
- The halobenzene (3,5-bis(trifluoromethyl)-halobenzene) is added gradually, maintaining the temperature below 35°C, typically between 0°C and 20°C.
- The addition is controlled to manage exothermicity, with reaction times usually spanning 2-5 hours until complete conversion, monitored via gas chromatography or TLC.
Step C: Isolation and Handling
- The resulting magnesium halide (Grignard reagent) solution can be used directly in subsequent reactions or isolated by standard procedures, such as solvent removal under inert atmosphere.
Yield and Purity
- Typical yields of the Grignard reagent are high (>95%) when proper inert conditions and temperature controls are maintained.
- Purity is confirmed via titration and NMR spectroscopy.
Bromination of 3,5-Bis(trifluoromethyl)benzene
Bromination Process
- The bromination of the aromatic ring can be achieved via electrophilic aromatic substitution.
- Reagents: Bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or under radical conditions.
- Conditions: Usually conducted at room temperature or slightly elevated temperatures, with excess bromine to ensure complete substitution.
Purification
- The crude product is purified via recrystallization or chromatography.
- Characterization includes NMR, mass spectrometry, and melting point analysis.
Synthesis of 3,5-Bis(trifluoromethyl)benzyl Halides
Halogenation of Benzyl Alcohols
- The benzyl alcohol derivative can be halogenated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of sulfuric acid.
- Reaction: Converts benzyl alcohol to benzyl halide, suitable for further functionalization.
Summary Data Table
Chemical Reactions Analysis
Types of Reactions
Magnesium;trifluoromethylbenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trifluoromethyl group or the benzene ring.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. The reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a wide range of trifluoromethylated aromatic compounds .
Scientific Research Applications
Magnesium;trifluoromethylbenzene;bromide is a chemical compound comprising magnesium, trifluoromethylbenzene, and bromide ions, which is utilized across various scientific and industrial applications because of its reactivity and unique properties.
Scientific Research Applications
- Chemistry this compound serves as a reagent in organic synthesis, specifically in cross-coupling reactions.
- Biology The compound has potential biological activity, such as antimicrobial properties.
- Medicine It is being researched for use in drug delivery systems and as a precursor for pharmaceuticals.
- Industry It is used to produce specialty chemicals and materials.
Chemical Reactions
This compound primarily undergoes nucleophilic substitution reactions and can react with electrophiles to create new carbon-carbon bonds.
- Cross-Coupling Reactions It is used in cross-coupling reactions with organometallic compounds to form new carbon-carbon bonds.
- Addition Reactions It can be added to carbonyl compounds to form alcohols.
- Substitution Reactions It can undergo substitution reactions with halides to form new substituted aromatic compounds.
Reactions that involve this compound typically require anhydrous conditions and inert atmospheres to prevent it from reacting with moisture. Common reagents include carbonyl compounds, halides, and other electrophiles. The resulting major products depend on the electrophile used. For instance, reactions with carbonyl compounds yield alcohols, whereas reactions with halides yield substituted aromatic compounds.
Biomedical Applications of Magnesium Alloys
Magnesium and its alloys show promise for biomedical applications because of their low density, high specific strength, and elastic properties . Magnesium alloys have a history in the biomedical field, with early uses as ligatures for bleeding vessels in 1878 . They have been studied extensively in surgical and medical fields, such as musculoskeletal, cardiovascular, and general surgery . Currently, magnesium alloys are used in bone implants and cardiovascular stents. Magnesium vascular stents can regulate heart rhythm, improve blood flow, prevent vasoconstriction, and inhibit platelet activation . These stents widen narrowed arteries and maintain them until the vessel completes remodeling, and then they are gradually replaced by neovascular tissue .
Reductive Coupling Reaction
Grignard reagents are used in iridium-catalyzed reductive coupling reactions with tertiary amides to produce functionalized tertiary amine products . For example, the reductive benzylation of dimethyl benzoylamide was used as a model reaction. Vaska's catalyst and tetramethyldisiloxane (TMDS) were selected for the key reductive activation step. The synthesis of 1 was achieved in 89% isolated yield after flash column chromatography using a two-stage one-pot protocol .
Table 1. Discovery and optimization of reductive functionalisation of dimethyl benzoylamide with benzyl magnesium chloride
| Entry | Cat. loading (mol%) | Solvent | Concentration (M) | Yield (%) b |
|---|---|---|---|---|
| 1 | 1 | Tetrahydrofuran | 0.05 | 54 |
| 2 | 1 | Toluene | 0.05 | 64 |
| 3 | 1 | CH2Cl2 | 0.05 | 82 |
| 4 | 3.3 | CH2Cl2 | 0.05 | 85 |
| 5 | 0.5 | CH2Cl2 | 0.05 | 53 |
| 6 | 1 | CH2Cl2 | 0.1 | 95(89) c |
| 7 | 1 | CH2Cl2 | 0.025 | 35 |
| 8 | 1 | CH2Cl2 | 0.5 | 80 |
Reactions were performed on 0.3 mmol of amide.
NMR yields with 3,5-dibromoanisole as internal standard.
Mechanism of Action
The mechanism of action of magnesium;trifluoromethylbenzene;bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating reactions through the formation of reactive intermediates . The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Table 1: Structural Parameters of MgBr₂ vs. MgBr₂/DMSO Complex
| Parameter | MgBr₂ (Pure) | MgBr₂/DMSO Complex |
|---|---|---|
| Dominant XRD Peak | 2θ = 21.05° (d = 4.21 Å) | 2θ = 22.91° (d = 3.87 Å) |
| Grain Size (nm) | 50–70 | 67–88 |
| Conductivity (S/cm) | ~10⁻² (in DMSO) | ~10⁻² (optimized) |
Table 2: Electrical Properties of MgBr₂/DMSO Electrolyte
| Frequency (Hz) | Conductivity (S/cm) | Activation Energy (eV) |
|---|---|---|
| 1 k | 0.15 | 0.20 |
| 10 k | 0.18 | 0.27 |
| 100 k | 0.19 | 0.50 |
Key Research Findings
- Ionic vs. Covalent Behavior : MgBr₂ exhibits ionic conductivity in electrolytes, while magnesium trifluoromethylbenzene bromide operates through covalent interactions, limiting its use in batteries but enhancing utility in organic synthesis .
- Thermal Stability: The -CF₃ group stabilizes the Grignard reagent against decomposition, a critical advantage over non-fluorinated analogs in high-temperature reactions .
- Synthetic Utility : Fluorinated Grignard reagents enable access to trifluoromethylated compounds, which are resistant to metabolic degradation in pharmaceuticals .
Biological Activity
Magnesium; trifluoromethylbenzene; bromide, also known as (2-(trifluoromethyl)phenyl)magnesium bromide, is a Grignard reagent with significant implications in organic synthesis and biological activity. This compound is characterized by its trifluoromethyl group, which enhances its reactivity and selectivity in various chemical reactions. The biological activity of this compound can be explored through its applications in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds and its interactions with electrophiles.
The molecular formula of magnesium; trifluoromethylbenzene; bromide is . The trifluoromethyl group (-CF₃) attached to the phenyl ring significantly influences the compound's electronic properties, enhancing nucleophilicity and selectivity during reactions. This unique structure allows it to participate effectively in various organic transformations, including:
- Nucleophilic attacks on electrophiles : The carbon-magnesium bond allows for the formation of new carbon-carbon bonds by attacking electrophilic centers such as aldehydes, ketones, and esters.
- Kumada-Corriu coupling reactions : This process enables the formation of biaryl linkages, which are crucial in synthesizing complex organic molecules.
Biological Activity and Applications
The biological activity of magnesium; trifluoromethylbenzene; bromide is primarily studied through its role in synthesizing biologically active compounds. The incorporation of the trifluoromethyl group has been shown to enhance the potency of various drugs. For example:
- Improved Drug Potency : Studies indicate that the presence of a trifluoromethyl group can significantly enhance the biological activity of compounds by increasing their interaction with biological targets. For instance, drugs containing this group have shown increased potency against specific enzymes and receptors .
- Synthesis of Therapeutic Agents : The compound is utilized in the synthesis of pharmaceuticals, where it acts as a building block for creating complex structures with potential therapeutic benefits .
Case Studies
- Synthesis of Alcohols : A notable reaction involving magnesium; trifluoromethylbenzene; bromide is its reaction with formaldehyde to yield primary alcohols. This reaction exemplifies how Grignard reagents can be employed to generate alcohols from carbonyl compounds.
- Antimicrobial Activity : Research has shown that certain derivatives synthesized using magnesium; trifluoromethylbenzene; bromide exhibit antimicrobial properties. The incorporation of the trifluoromethyl group into these compounds has been linked to enhanced efficacy against bacterial strains .
Table 1: Summary of Reactions Involving Magnesium; Trifluoromethylbenzene; Bromide
| Reaction Type | Electrophile Used | Product Type | Yield (%) |
|---|---|---|---|
| Nucleophilic Addition | Formaldehyde | Primary Alcohol | Variable |
| Coupling Reaction | Aryl Halides | Biaryl Compounds | High |
| Synthesis of Alcohols | Ketones | Secondary Alcohols | Moderate |
| Synthesis of Antimicrobials | Various | Antimicrobial Agents | Variable |
Q & A
Q. What are the optimal methods for synthesizing Grignard reagents containing trifluoromethylbenzene and bromine substituents?
Grignard reagents like trifluoromethylbenzene-derived magnesium bromides require strict anhydrous conditions. A typical synthesis involves reacting brominated trifluoromethylbenzene derivatives (e.g., 1-(2-bromoethyl)-3-(trifluoromethyl)benzene) with magnesium metal in dry tetrahydrofuran (THF) or diethyl ether. The reaction progress is monitored via gas evolution and color changes (e.g., cloudiness to a grayish solution). Post-synthesis, the reagent is titrated to confirm concentration .
Q. How do steric and electronic effects influence the reactivity of trifluoromethylbenzene-magnesium bromide complexes?
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density on the aromatic ring and stabilizing the Grignard intermediate. Steric hindrance from substituents (e.g., methyl groups) can slow reaction kinetics. For example, 3-chloro-4-methylphenylmagnesium bromide exhibits lower reactivity in coupling reactions compared to less hindered analogs due to steric blocking of the magnesium center .
Q. What analytical techniques are critical for characterizing magnesium-bromide-trifluoromethylbenzene compounds?
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and purity.
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., C₇H₆BrClMg for 3-chloro-4-methylphenylmagnesium bromide) .
- Titration : Quantifies active magnesium content using standardized HCl or iodine solutions .
Advanced Research Questions
Q. How do Pd vs. Ru catalysts affect regioselectivity in C–H functionalization of trifluoromethylbenzene-magnesium bromide intermediates?
Palladium catalysts favor arylation at sterically accessible positions (e.g., meta to -CF₃), while ruthenium catalysts enable functionalization at ortho positions via a concerted metallation-deprotonation mechanism. For instance, Pd-catalyzed reactions of N-methyldiflufenican with aryl bromides yield products functionalized at fluorine-flanked positions, whereas Ru catalysts target the ortho position relative to ether groups .
Q. What strategies resolve contradictions in reaction outcomes for brominated trifluoromethylbenzene derivatives?
Discrepancies in yields or selectivity often arise from solvent polarity, temperature, or trace moisture. For example:
Q. How does the trifluoromethyl group impact the photophysical properties of magnesium-bromide complexes?
The -CF₃ group increases electron deficiency, shifting UV-Vis absorption maxima to longer wavelengths (bathochromic shift). Comparative studies of 2-bromo-4-methyl-5-(trifluoromethyl)benzaldehyde show a 20 nm redshift compared to non-fluorinated analogs, attributed to enhanced conjugation with electron-withdrawing groups .
Q. What safety protocols are essential for handling trifluoromethylbenzene-magnesium bromide compounds?
Q. How are computational methods used to predict reaction pathways for magnesium-bromide intermediates?
Density Functional Theory (DFT) calculations model transition states in Grignard reactions. For example, the activation energy for 4-fluorophenylmagnesium bromide reacting with CO₂ is calculated to be 25 kJ/mol lower than non-fluorinated analogs, aligning with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

